

Spectral Analysis of 4-Chloro-2-fluorophenylacetic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetic acid

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This technical guide provides a detailed analysis of the predicted spectral data for **4-Chloro-2-fluorophenylacetic acid**, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including 4-chlorophenylacetic acid and 2-fluorophenylacetic acid, and established principles of spectroscopic interpretation.

Predicted Spectral Data

The anticipated spectral data for **4-Chloro-2-fluorophenylacetic acid** are summarized in the tables below. These values are estimations based on the effects of the chloro and fluoro substituents on the phenylacetic acid scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.35 - 7.45	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8.5$, $J(\text{H-H}) \approx 2.0$
H-5	7.20 - 7.30	Doublet of doublets (dd)	$J(\text{H-H}) \approx 8.5$, $J(\text{H-F}) \approx 4.5$
H-6	7.10 - 7.20	Triplet (t)	$J(\text{H-H}) \approx 8.5$
-CH ₂ -	3.60 - 3.70	Singlet (s)	N/A
-COOH	10.0 - 12.0	Broad Singlet (br s)	N/A

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electronegative substituents will cause a downfield shift for the carbons to which they are attached.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-COOH)	130 - 135
C-2 (C-F)	158 - 162 (doublet, $^1\text{JCF} \approx 240\text{-}250$ Hz)
C-3	115 - 120 (doublet, $^2\text{JCF} \approx 20\text{-}25$ Hz)
C-4 (C-Cl)	133 - 137
C-5	128 - 132 (doublet, $^3\text{JCF} \approx 5\text{-}10$ Hz)
C-6	125 - 130
-CH ₂ -	40 - 45
-COOH	175 - 180

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group and the substituted aromatic ring.^{[1][2][3]}

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid dimer)	2500 - 3300	Broad, Strong
C=O stretch (Carboxylic acid)	1700 - 1725	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O stretch (Carboxylic acid)	1210 - 1320	Strong
C-F stretch	1100 - 1250	Strong
C-Cl stretch	700 - 850	Strong
O-H bend (out-of-plane)	910 - 950	Medium, Broad

Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a significant M+2 isotope peak.

m/z	Predicted Identity	Notes
188/190	[M] ⁺ (Molecular ion)	Presence of ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio.
143/145	[M - COOH] ⁺	Loss of the carboxyl group.
108	[M - COOH - Cl] ⁺ or [M - COOH - F] ⁺	Subsequent loss of a halogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for **4-Chloro-2-fluorophenylacetic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Chloro-2-fluorophenylacetic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Place a small amount of the solid **4-Chloro-2-fluorophenylacetic acid** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

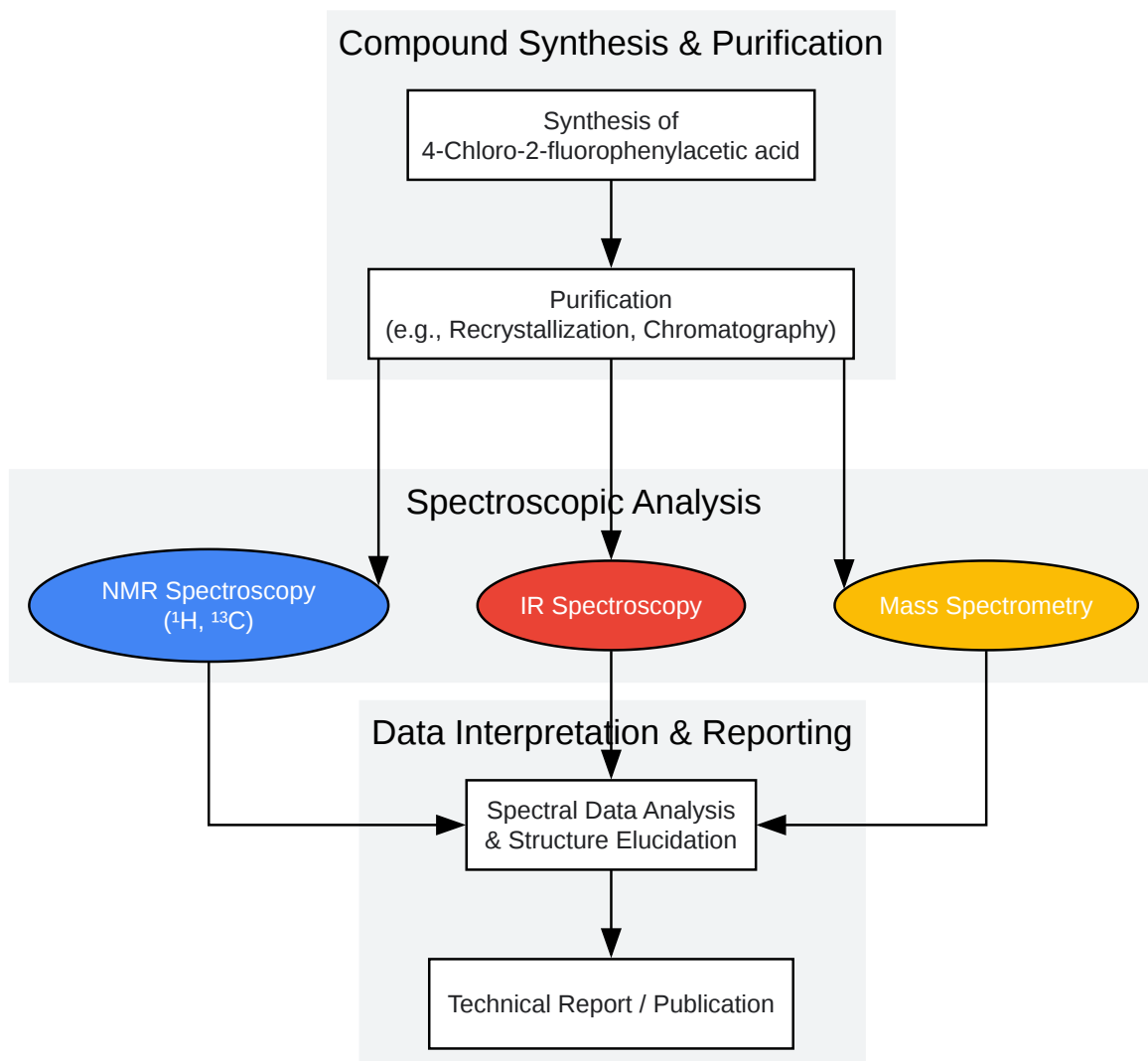
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-fluorophenylacetic acid**.



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Caption: Workflow for the synthesis and spectral analysis of **4-Chloro-2-fluorophenylacetic acid**.

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